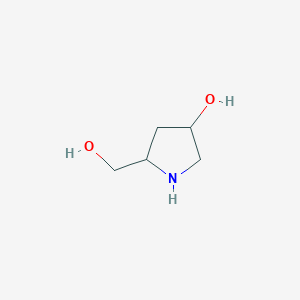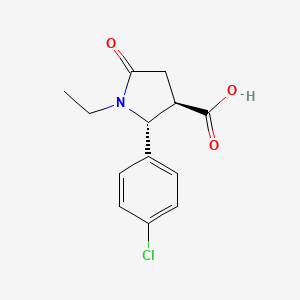![molecular formula C10H4Br2F3NO2 B7816386 2,4-Dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol](/img/structure/B7816386.png)
2,4-Dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine, fluorine, and isoxazole groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used
Aplicaciones Científicas De Investigación
2,4-Dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and the biological or chemical system in which it is used. Generally, the compound may act by binding to specific receptors or enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dibromo-6-(trifluoromethyl)phenol
- 2,6-Dibromo-4-(trifluoromethyl)aniline
Uniqueness
2,4-Dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific research and industrial applications .
Propiedades
IUPAC Name |
2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2F3NO2/c11-4-1-5(9(17)6(12)2-4)7-3-8(16-18-7)10(13,14)15/h1-3,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPPIWMLZRPTQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=CC(=NO2)C(F)(F)F)O)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,4,5-Tetrahydro-1,4-epoxyoxepino[3,4-b]quinoline-6-carboxylic acid](/img/structure/B7816316.png)
![(5S)-5-[3-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one](/img/structure/B7816322.png)

![1-[(2R,3S)-2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine](/img/structure/B7816338.png)
![N-{[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}ethanamine](/img/structure/B7816344.png)


![5-((6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carbohydrazide](/img/structure/B7816368.png)
![5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylic acid](/img/structure/B7816370.png)


![4-[3-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B7816383.png)

